5-(2-Bromophenyl)furan-2-carbonitrile
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Overview
Description
5-(2-Bromophenyl)furan-2-carbonitrile is an organic compound with the molecular formula C11H6BrNO It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromophenyl group and a nitrile group
Preparation Methods
The synthesis of 5-(2-Bromophenyl)furan-2-carbonitrile typically involves the reaction of 2-bromobenzaldehyde with furan-2-carbonitrile under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
5-(2-Bromophenyl)furan-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
5-(2-Bromophenyl)furan-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Medicine: Researchers investigate its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)furan-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance the compound’s binding affinity to certain proteins, while the nitrile group can participate in hydrogen bonding and other interactions. The furan ring provides a rigid and planar structure that can facilitate these interactions.
Comparison with Similar Compounds
5-(2-Bromophenyl)furan-2-carbonitrile can be compared with other similar compounds, such as:
5-(4-Bromophenyl)furan-2-carbonitrile: This compound has the bromine atom in the para position instead of the ortho position, which can affect its reactivity and binding properties.
5-(2-Chlorophenyl)furan-2-carbonitrile: The chlorine atom in this compound can lead to different chemical and biological properties compared to the bromine atom.
5-(2-Methylphenyl)furan-2-carbonitrile:
Properties
IUPAC Name |
5-(2-bromophenyl)furan-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTHDRHNTTXCJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388116 |
Source
|
Record name | 5-(2-bromophenyl)furan-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88649-66-5 |
Source
|
Record name | 5-(2-bromophenyl)furan-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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